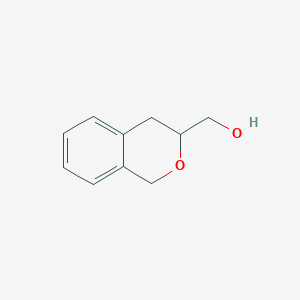3,4-dihydro-1H-isochromen-3-ylmethanol
CAS No.: 1428234-27-8
Cat. No.: VC3010580
Molecular Formula: C10H12O2
Molecular Weight: 164.2 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1428234-27-8 |
|---|---|
| Molecular Formula | C10H12O2 |
| Molecular Weight | 164.2 g/mol |
| IUPAC Name | 3,4-dihydro-1H-isochromen-3-ylmethanol |
| Standard InChI | InChI=1S/C10H12O2/c11-6-10-5-8-3-1-2-4-9(8)7-12-10/h1-4,10-11H,5-7H2 |
| Standard InChI Key | FCNRRGSWSVZQKB-UHFFFAOYSA-N |
| SMILES | C1C(OCC2=CC=CC=C21)CO |
| Canonical SMILES | C1C(OCC2=CC=CC=C21)CO |
Introduction
Chemical Identity and Fundamental Properties
3,4-Dihydro-1H-isochromen-3-ylmethanol is a member of the isochroman family, characterized by its heterocyclic structure containing an oxygen atom within a six-membered ring fused to a benzene ring. The compound is also commonly referred to as isochroman-3-ylmethanol in chemical literature .
Identification Parameters
The compound is structured with a hydroxymethyl group (-CH₂OH) attached to the 3-position of the isochroman ring system. This positioning gives the molecule unique reactivity characteristics compared to other isochroman derivatives .
Physical and Chemical Properties
As a member of the isochroman family, 3,4-dihydro-1H-isochromen-3-ylmethanol shares structural similarities with other isochroman derivatives but possesses distinct chemical and physical properties due to its hydroxymethyl substituent.
Solubility Profile
While specific solubility data for 3,4-dihydro-1H-isochromen-3-ylmethanol is limited, compounds with similar structures in the isochroman family typically show good solubility in organic solvents such as methanol, chloroform, and dichloromethane. The presence of the hydroxyl group likely enhances its solubility in polar protic solvents compared to unsubstituted isochroman .
Chemical Reactivity
The compound contains two key functional groups that determine its reactivity:
-
A hydroxymethyl group (-CH₂OH) that can participate in esterification, oxidation, and substitution reactions
-
An isochroman core structure that provides sites for electrophilic aromatic substitution on the benzene ring
These reactive centers make 3,4-dihydro-1H-isochromen-3-ylmethanol a versatile starting material for chemical syntheses and functionalization .
Synthetic Methodologies
Several synthetic approaches have been developed for the preparation of 3,4-dihydro-1H-isochromen-3-ylmethanol and related isochroman derivatives, with varying efficiency and complexity.
Reduction of Isochroman-3-one
One of the most straightforward methods for synthesizing 3,4-dihydro-1H-isochromen-3-ylmethanol involves the reduction of isochroman-3-one (3-isochromanone). This process typically employs reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) .
The reaction scheme follows:
-
Starting with isochroman-3-one (C₉H₈O₂)
-
Reduction with an appropriate reducing agent
-
Formation of 3,4-dihydro-1H-isochromen-3-ylmethanol (C₁₀H₁₂O₂)
Cyclization of Phenylethanol Derivatives
Another synthetic route involves the cyclization of appropriately substituted phenylethanol derivatives:
-
Reaction of 2-phenylethanol with formaldehyde in acidic conditions
-
Subsequent functionalization at the 3-position
-
Introduction of the hydroxymethyl group through additional synthetic steps
This multi-step process can be adapted to introduce various substituents on the benzene ring, allowing for the creation of structurally diverse analogues .
Rhodium-Promoted Silylcarbocyclisation
Recent advances in synthetic methodologies have introduced more sophisticated approaches:
"A new protocol for the synthesis of 3-isochromanone derivatives based on rhodium-promoted silylcarbocyclisation reactions of ethynylbenzyl alcohol with different arylsilanes is described."
These 3-isochromanone intermediates can subsequently be reduced to obtain the corresponding hydroxymethyl derivatives, including 3,4-dihydro-1H-isochromen-3-ylmethanol .
Structural Characterization
Structural characterization of 3,4-dihydro-1H-isochromen-3-ylmethanol typically relies on multiple analytical techniques to confirm its identity and purity.
Spectroscopic Data
While specific spectral data for 3,4-dihydro-1H-isochromen-3-ylmethanol is limited in the provided sources, related isochroman compounds typically display characteristic signals in their NMR spectra:
-
¹H NMR spectroscopy typically shows:
-
¹³C NMR would typically show:
Applications and Research Significance
Synthetic Building Block
3,4-Dihydro-1H-isochromen-3-ylmethanol serves as a valuable synthetic intermediate in organic chemistry:
-
The hydroxymethyl group provides a reactive handle for further functionalization
-
The core isochroman structure represents a privileged scaffold found in numerous natural products and pharmaceutical compounds
-
It can be used in the synthesis of more complex heterocyclic systems
Pharmaceutical Relevance
The isochroman scaffold is recognized for its biological activities, making derivatives like 3,4-dihydro-1H-isochromen-3-ylmethanol potentially valuable in pharmaceutical research:
"Owing to the high pharmacological relevance of the isochroman motif, the synthesis of drug analogues was demonstrated."
Isochroman derivatives have shown various biological activities including:
-
Antioxidant properties
-
Anti-inflammatory effects
-
Antimicrobial activity
Comparative Analysis with Related Compounds
3,4-Dihydro-1H-isochromen-3-ylmethanol exists within a family of structurally related compounds that share the isochroman core but differ in substituent patterns and oxidation states.
Comparison with Similar Isochroman Derivatives
This comparison highlights the structural diversity within the isochroman family and how minor modifications can lead to compounds with potentially different chemical and biological properties .
Reactivity Differences
The hydroxymethyl group in 3,4-dihydro-1H-isochromen-3-ylmethanol makes it particularly useful as a synthetic intermediate:
-
It can undergo oxidation to form carboxylic acid derivatives
-
It can be converted to halides or sulfonates to facilitate nucleophilic substitution
-
It can participate in esterification reactions to form a variety of esters
-
It provides a handle for connecting the isochroman scaffold to other molecular entities
Future Research Directions
The versatility of 3,4-dihydro-1H-isochromen-3-ylmethanol suggests several promising avenues for future research:
-
Development of more efficient synthetic routes with higher yields and greater stereoselectivity
-
Exploration of its potential as a scaffold for medicinal chemistry applications
-
Investigation of its utility in constructing more complex molecular architectures
-
Study of structure-activity relationships when incorporated into biologically active compounds
Recent advances in synthetic methodologies, particularly those using epoxides as aldehyde surrogates in hexafluoroisopropanol (HFIP), offer promising new approaches to synthesizing functionalized isochromans including 3,4-dihydro-1H-isochromen-3-ylmethanol derivatives .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume